![molecular formula C11H17NO3 B1450177 叔丁基(3-甲酰基双环[1.1.1]戊烷-1-基)氨基甲酸酯 CAS No. 1638771-06-8](/img/structure/B1450177.png)
叔丁基(3-甲酰基双环[1.1.1]戊烷-1-基)氨基甲酸酯
描述
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: is an organic compound with the molecular formula C11H17NO3 It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
科学研究应用
Chemistry:
Building Block: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate serves as a versatile building block in organic synthesis, allowing for the introduction of the bicyclo[1.1.1]pentane moiety into more complex molecules.
Biology and Medicine:
Drug Development: The unique structure of the bicyclo[1.1.1]pentane core makes it an interesting scaffold for the development of new pharmaceuticals, potentially leading to compounds with novel biological activities.
Industry:
Material Science: The compound’s unique structural properties may be exploited in the development of new materials with specific mechanical or chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate typically begins with commercially available bicyclo[1.1.1]pentane derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, using reagents such as tert-butyl carbamate and oxidizing agents like Dess-Martin periodinane.
Industrial Production Methods: Industrial production methods for tert-Butyl (3-formylbicyclo[11
化学反应分析
Types of Reactions:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium reagents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is not well-documented. its effects are likely related to the reactivity of the formyl group and the stability of the bicyclo[1.1.1]pentane core. The formyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.
相似化合物的比较
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound is a precursor in the synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)methylcarbamate: A similar compound with a methyl group instead of a hydrogen atom at the formyl position.
Uniqueness: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is unique due to the presence of both the formyl group and the bicyclo[1.1.1]pentane core. This combination provides a unique reactivity profile and structural properties that are not commonly found in other compounds.
属性
IUPAC Name |
tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUDXZJLBOFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1450095.png)
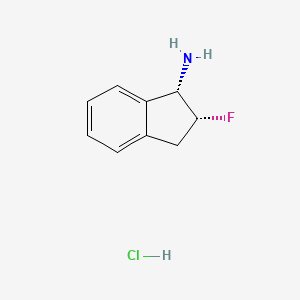
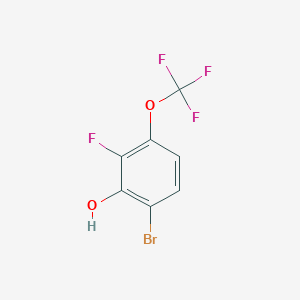
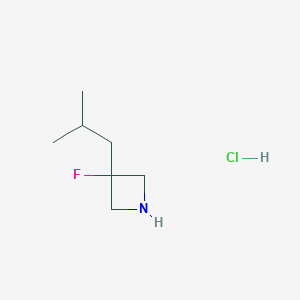

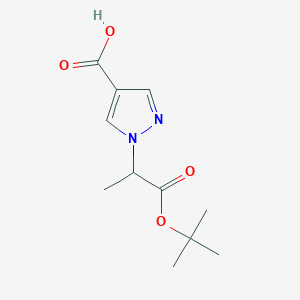
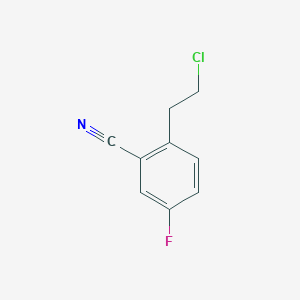
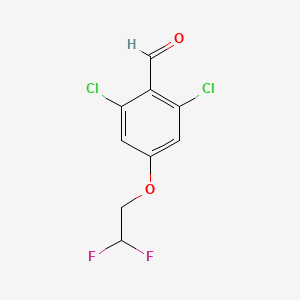
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
